molecular formula C14H17N3O2S B12481101 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B12481101
M. Wt: 291.37 g/mol
InChI Key: OQTNUPARDYIQCT-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenating agents, nucleophiles

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted thiadiazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of certain biological pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties . The methoxy group on the phenyl ring can enhance its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison: N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, this compound may exhibit enhanced binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C14H17N3O2S/c1-9(2)8-12(18)15-14-17-16-13(20-14)10-6-4-5-7-11(10)19-3/h4-7,9H,8H2,1-3H3,(H,15,17,18)

InChI Key

OQTNUPARDYIQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC

Origin of Product

United States

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